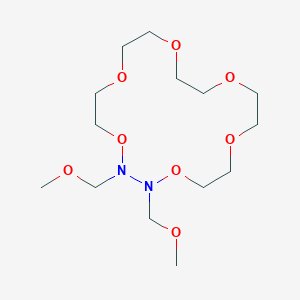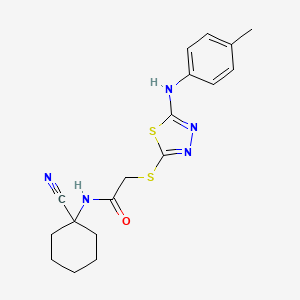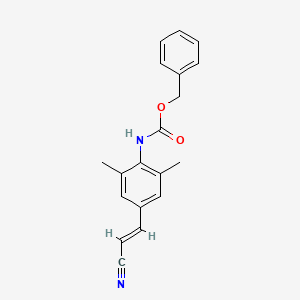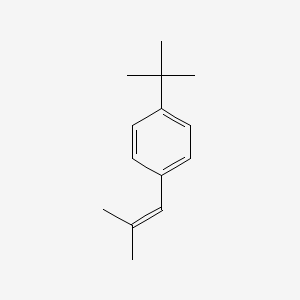![molecular formula C20H21F3N2O3 B13361249 N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B13361249.png)
N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound with a complex structure It features a morpholine ring, an ethoxyphenyl group, and a trifluorophenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxyphenylacetic acid with 2-chloroethylmorpholine under basic conditions to form the ethoxyphenyl intermediate.
Introduction of the Trifluorophenyl Group: The ethoxyphenyl intermediate is then reacted with 2,4,5-trifluorobenzoyl chloride in the presence of a base to introduce the trifluorophenyl group, forming the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to modify the acetamide group.
Substitution: The trifluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer pathways.
Pathways Involved: It could modulate signaling pathways such as the NF-κB pathway or inhibit specific kinases.
Comparación Con Compuestos Similares
Similar Compounds
N-{4-[2-(4-morpholinyl)ethoxy]phenyl}acetamide: Lacks the trifluorophenyl group, resulting in different chemical properties.
2-(2,4,5-trifluorophenyl)acetamide: Lacks the morpholine and ethoxyphenyl groups, leading to different biological activities.
Uniqueness
N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-2-(2,4,5-trifluorophenyl)acetamide is unique due to its combination of a morpholine ring, ethoxyphenyl group, and trifluorophenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C20H21F3N2O3 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
N-[4-(2-morpholin-4-ylethoxy)phenyl]-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C20H21F3N2O3/c21-17-13-19(23)18(22)11-14(17)12-20(26)24-15-1-3-16(4-2-15)28-10-7-25-5-8-27-9-6-25/h1-4,11,13H,5-10,12H2,(H,24,26) |
Clave InChI |
SGWFRJLKLBZXIC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCOC2=CC=C(C=C2)NC(=O)CC3=CC(=C(C=C3F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,3-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361172.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B13361183.png)
![3-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361189.png)
![4-{[Bis(2-hydroxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B13361190.png)
![6-(2,3-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361202.png)
![Methyl 2-{[2-(4-hydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13361213.png)
![(3S,4R)-4-[butyl(methyl)amino]oxolan-3-ol](/img/structure/B13361228.png)

![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361253.png)





